5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide
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Overview
Description
5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide is a complex organic compound characterized by its bromine, chlorine, and cyclopropylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide typically involves multiple steps:
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Amidation: : The formation of the amide bond can be carried out by reacting the brominated benzene derivative with 4-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
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Etherification: : The final step involves the introduction of the 2-(cyclopropylamino)-2-oxoethoxy group. This can be achieved by reacting the intermediate with 2-(cyclopropylamino)-2-oxoethanol under basic conditions, often using potassium carbonate (K₂CO₃) as a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
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Reduction: : Reduction reactions can target the carbonyl group in the oxoethoxy moiety, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The bromine and chlorine atoms make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium methoxide (NaOCH₃), potassium thiolate (KSR)
Major Products
Oxidation: Formation of cyclopropylamine oxide derivatives.
Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the cyclopropylamino group, allow the compound to form strong interactions with these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(4-fluorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide
- 5-Bromo-N-(4-methylphenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide
- 5-Bromo-N-(4-nitrophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a distinct candidate for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
400064-10-0 |
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Molecular Formula |
C18H16BrClN2O3 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-[2-(cyclopropylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C18H16BrClN2O3/c19-11-1-8-16(25-10-17(23)21-13-6-7-13)15(9-11)18(24)22-14-4-2-12(20)3-5-14/h1-5,8-9,13H,6-7,10H2,(H,21,23)(H,22,24) |
InChI Key |
VIUZZMBLQCAVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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